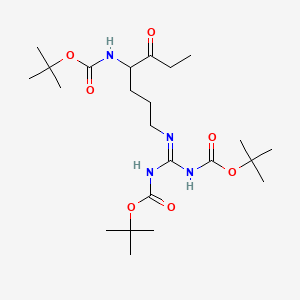

N-(4-Amino-5-oxoheptyl)guanidine N'-Boc

Description

General Context of Guanidine (B92328) Chemistry and Protected Guanidine Motifs in Organic Synthesis

The guanidine functional group, characterized by a central carbon atom bonded to three nitrogen atoms, is a prominent feature in many natural products and pharmaceuticals. nih.govnih.gov Its high basicity and ability to form stable guanidinium (B1211019) cations are crucial for its biological activity. However, the very reactivity that makes guanidines desirable also presents a challenge in multi-step syntheses. nih.gov

To control the reactivity of the guanidine moiety, chemists employ protecting groups. The tert-butoxycarbonyl (Boc) group is a widely used protecting group in organic synthesis due to its stability under a range of reaction conditions and its facile removal under mildly acidic conditions. nih.gov N-Boc-guanidines are versatile intermediates that allow for the introduction of the guanidine functionality in a controlled manner. chemimpex.com The use of Boc-protected guanidines is a cornerstone of modern synthetic strategies for creating complex molecules, including peptides and other biologically active compounds. chemimpex.comresearchgate.net

Significance of N-(4-Amino-5-oxoheptyl)guanidine N'-Boc as a Research Intermediate

N-(4-Amino-5-oxoheptyl)guanidine N'-Boc is a specialized intermediate designed for the synthesis of more complex molecules. Its significance lies in the strategic placement of its functional groups, which allows for a variety of chemical modifications.

The N'-Boc protected guanidine group serves as a masked guanidine functionality. The Boc group reduces the nucleophilicity and basicity of the guanidine, preventing it from interfering with subsequent reactions. nih.gov This protection is crucial for achieving selectivity in multi-step synthetic sequences.

The ketone group at the 5-position provides a handle for a wide range of chemical transformations. It can undergo nucleophilic addition, reduction to an alcohol, or be used in the formation of heterocycles. This versatility allows for the introduction of diverse structural motifs.

The primary amino group at the 4-position offers another site for functionalization. It can be acylated, alkylated, or used in the formation of imines or other nitrogen-containing functionalities. The presence of both a ketone and an amine in a 1,2-relationship (alpha-amino ketone) is a particularly valuable motif in medicinal chemistry.

The combination of these features in a single molecule makes N-(4-Amino-5-oxoheptyl)guanidine N'-Boc a powerful tool for building complex molecular scaffolds that incorporate the guanidine group.

Table 1: Physicochemical Properties of N-(4-Amino-5-oxoheptyl)guanidine N'-Boc

| Property | Value |

| Molecular Formula | C₁₃H₂₆N₄O₃ |

| Molecular Weight | 286.37 g/mol |

| Appearance | Likely a solid |

| Solubility | Expected to be soluble in organic solvents |

Note: Experimental data for this specific compound is limited. The properties listed are based on its chemical structure and data for similar compounds.

Overview of Research Trajectories for Complex Guanidine Compounds

Research involving complex guanidine compounds is a vibrant area of medicinal chemistry. The guanidine moiety is a key pharmacophore in a wide range of biologically active molecules, including antiviral, antibacterial, and anticancer agents. organic-chemistry.org The development of novel synthetic methods and intermediates is crucial for advancing this field.

Current research trajectories focus on:

Synthesis of Novel Guanidine-Containing Heterocycles: The incorporation of the guanidine group into heterocyclic scaffolds is a major area of interest. These compounds often exhibit unique biological activities.

Development of Guanidine-Based Catalysts: The strong basicity of guanidines makes them attractive candidates for use as organocatalysts in various chemical transformations.

Total Synthesis of Guanidine-Containing Natural Products: Many complex natural products with potent biological activities contain a guanidine moiety. The total synthesis of these molecules is a significant challenge and drives the development of new synthetic methodologies. nih.gov

Guanidinium-Based Transporters: The ability of the guanidinium group to interact with cell membranes is being explored for the development of drug delivery systems.

The availability of versatile intermediates like N-(4-Amino-5-oxoheptyl)guanidine N'-Boc is essential for the continued progress in these research areas. By providing a pre-functionalized and protected building block, such intermediates streamline the synthesis of complex target molecules, enabling the exploration of new chemical space and the discovery of novel therapeutic agents.

Properties

Molecular Formula |

C23H42N4O7 |

|---|---|

Molecular Weight |

486.6 g/mol |

IUPAC Name |

tert-butyl N-[1-[bis[(2-methylpropan-2-yl)oxycarbonylamino]methylideneamino]-5-oxoheptan-4-yl]carbamate |

InChI |

InChI=1S/C23H42N4O7/c1-11-16(28)15(25-18(29)32-21(2,3)4)13-12-14-24-17(26-19(30)33-22(5,6)7)27-20(31)34-23(8,9)10/h15H,11-14H2,1-10H3,(H,25,29)(H2,24,26,27,30,31) |

InChI Key |

ZCZALCXBDJMFQS-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)C(CCCN=C(NC(=O)OC(C)(C)C)NC(=O)OC(C)(C)C)NC(=O)OC(C)(C)C |

Origin of Product |

United States |

Synthetic Methodologies for N 4 Amino 5 Oxoheptyl Guanidine N Boc

Strategic Considerations for the Guanidine (B92328) and Boc Protecting Group Installation

The introduction of a guanidine group into a molecule is a critical step that necessitates strategic protection to manage its high basicity and nucleophilicity, which can interfere with subsequent reactions. thieme-connect.comnih.gov The tert-butyloxycarbonyl (Boc) group is frequently employed for this purpose due to its stability under various conditions and its straightforward removal under acidic conditions. creative-peptides.comtotal-synthesis.com

Key strategic decisions in the synthesis of N'-Boc protected guanidines include:

Choice of Guanidinylating Reagent: A variety of reagents are available for the guanylation of amines. The selection of the reagent impacts reaction conditions, yields, and purification strategies. Common reagents for preparing Boc-protected guanidines include N,N'-di-Boc-thiourea, N,N'-di-Boc-S-methylisothiourea, and N,N'-di-Boc-1H-pyrazole-1-carboxamidine. researchgate.nettandfonline.comnih.gov The choice often depends on the nucleophilicity of the amine being functionalized and the desired reaction conditions (e.g., mildness, avoidance of toxic metals). thieme-connect.comorganic-chemistry.org

Orthogonality of Protecting Groups: In a complex synthesis, the Boc group on the guanidine must be orthogonal to other protecting groups present in the molecule. This means that one group can be removed without affecting the other. total-synthesis.com The Boc group is acid-labile, making it orthogonal to groups like Fmoc (base-labile) and Cbz (removed by hydrogenolysis), which is a key consideration in peptide synthesis and other complex molecule constructions. total-synthesis.com

The use of Boc protection renders the highly basic guanidine group significantly less polar and basic, which simplifies purification processes, as unreacted amines can be easily removed by acidic washes. thieme-connect.com

Precursor Synthesis and Functional Group Transformations in the Heptyl Chain

The synthesis of the target compound is contingent upon the successful preparation of its precursor, a 4-amino-5-oxoheptyl amine derivative. A plausible retrosynthetic analysis suggests this precursor can be constructed from commercially available starting materials through a series of standard functional group interconversions (FGIs).

A potential synthetic route to the key amine precursor, 4-aminoheptan-5-one, could begin with a readily available starting material like pent-1-en-3-one and an appropriate nitrogen-containing nucleophile. The synthesis would involve key transformations such as conjugate addition, functional group protection, chain extension, and oxidation/reduction steps to install the required amino and keto functionalities at the correct positions.

Illustrative Synthetic Scheme for the Heptyl Precursor:

Michael Addition: A protected amine, such as benzylamine, undergoes a Michael addition to ethyl vinyl ketone to form a β-amino ketone.

Chain Extension: The resulting ketone can be subjected to a Grignard reaction with ethylmagnesium bromide to extend the carbon chain and form a tertiary alcohol.

Oxidation and Deprotection: Subsequent oxidation of the alcohol to a ketone, followed by deprotection of the amine (e.g., hydrogenolysis to remove a benzyl (B1604629) group), would yield the desired 4-amino-5-oxoheptylamine precursor.

These transformations rely on well-established organic chemistry principles to assemble the carbon skeleton and introduce the necessary functional groups in a controlled manner. mit.eduimperial.ac.uk

Detailed Reaction Pathways for Target Compound Formation

With the 4-amino-5-oxoheptylamine precursor in hand, the final step is the guanidinylation of the primary amino group. This transformation introduces the N'-Boc-guanidine functionality to yield the target compound.

The conversion of a primary amine to a di-Boc-protected guanidine can be achieved using several established methods. A common and effective approach involves the use of N,N'-di-Boc-thiourea activated by a coupling agent. thieme-connect.comorganic-chemistry.org An alternative, often preferred for its mild conditions and high yields, is the reaction with a pre-activated guanidinylating agent like 1-[N,N'-(di-Boc)amidino]pyrazole. tcichemicals.com

The reaction typically proceeds by nucleophilic attack of the primary amine from the heptyl precursor onto the electrophilic guanidinylating reagent.

| Reagent/Condition | Purpose | Common Examples | Reference |

| Guanidinylating Agent | Source of the protected guanidine moiety | N,N'-di-Boc-1H-pyrazole-1-carboxamidine; N,N'-di-Boc-S-methylisothiourea | tandfonline.comtcichemicals.com |

| Activator/Promoter | Enhances the electrophilicity of the guanidinylating agent | Mercury(II) chloride (HgCl₂); Cyanuric chloride (TCT); Mukaiyama's reagent | thieme-connect.comtandfonline.commdpi.com |

| Solvent | Provides the reaction medium | Tetrahydrofuran (THF); Dichloromethane (DCM); Dimethylformamide (DMF) | organic-chemistry.org |

| Base | Neutralizes acid byproducts | Triethylamine (TEA); N-methylmorpholine (NMM); Diisopropylethylamine (DIPEA) | organic-chemistry.orgmdpi.com |

| Temperature | Controls reaction rate | Room temperature | tcichemicals.com |

This table presents a generalized overview of reagents and conditions based on established methods for the synthesis of Boc-protected guanidines.

A specific and efficient protocol would involve dissolving the 4-amino-5-oxoheptylamine precursor and a slight excess of 1-[N,N'-(di-Boc)amidino]pyrazole in a solvent like THF and stirring the mixture at room temperature until the reaction is complete, as monitored by techniques like TLC or LC-MS. tcichemicals.com This method avoids the use of toxic heavy metals like mercury. thieme-connect.comorganic-chemistry.org

While specific yield optimization data for N-(4-Amino-5-oxoheptyl)guanidine N'-Boc is not publicly available, general principles can be applied based on studies of similar reactions. organic-chemistry.orgorganic-chemistry.org

Factors for Optimization:

Stoichiometry: Varying the molar ratio of the amine precursor to the guanidinylating agent can impact yield. Typically, a small excess (1.1 to 1.5 equivalents) of the guanidinylating agent is used to drive the reaction to completion. tcichemicals.com

Solvent Choice: The polarity and solvating properties of the solvent can influence reaction rates and yields. Studies have shown that for certain guanidinylation reactions, THF is a superior solvent compared to DMF or CH₂Cl₂, which can result in lower yields. organic-chemistry.org

Reaction Time and Temperature: Monitoring the reaction progress allows for the determination of the optimal time to maximize product formation while minimizing potential side reactions or degradation. Most Boc-guanidinylation reactions proceed efficiently at room temperature. tcichemicals.com

Purification Method: The use of protecting groups simplifies purification. Flash column chromatography is a common method for isolating the final product to a high degree of purity. nih.govtcichemicals.com

For scalability, moving from laboratory-scale to larger-scale production requires consideration of factors such as cost of reagents, safety of the reaction conditions (e.g., avoiding toxic reagents like HgCl₂), and the ease of product isolation and purification. organic-chemistry.org Methods utilizing inexpensive and less hazardous reagents, such as cyanuric chloride (TCT) as an activator for di-Boc-thiourea, are attractive for large-scale applications. thieme-connect.comorganic-chemistry.org

Comparative Analysis of Synthetic Routes for Related Boc-Protected Guanidines

Several synthetic routes have been developed for the preparation of Boc-protected guanidines, each with distinct advantages and disadvantages. nih.gov The choice of method often depends on the specific substrate, desired scale, and laboratory constraints.

| Synthetic Route | Key Reagent(s) | Advantages | Disadvantages | Reference |

| Mercury-Mediated | N,N'-di-Boc-S-methylisothiourea, HgCl₂ | Good yields for various amines, including sterically hindered ones. | Use of highly toxic mercury chloride, generating hazardous waste. | tandfonline.com |

| Pyrazole-Based | 1-[N,N'-(di-Boc)amidino]pyrazole | Mild reaction conditions, high yields, avoids toxic metals, pyrazole (B372694) byproduct is easily removed. | The reagent can be more expensive than simpler precursors. | tcichemicals.com |

| TCT-Activated Thiourea | N,N'-di-Boc-thiourea, Cyanuric Chloride (TCT) | Inexpensive and environmentally benign activator, high yields, suitable for large-scale synthesis. | May require careful control of stoichiometry and conditions for optimal results. | thieme-connect.comorganic-chemistry.org |

| Mukaiyama's Reagent | Thiourea precursor, amine, Mukaiyama's reagent | Effective for coupling, avoids heavy metals. | Reagent can be moisture-sensitive, purification of byproducts may be necessary. | researchgate.net |

| Mitsunobu Reaction | N,N′-di-Boc-1H-pyrazole-1-carboxamidine, PPh₃, DIAD | Allows for the conversion of alcohols directly to protected guanidines. | Limited to alcohol precursors, generates triphenylphosphine (B44618) oxide byproduct. | nih.gov |

This interactive table summarizes and compares various synthetic routes for Boc-protected guanidines.

Chemical Reactivity and Transformation Studies of N 4 Amino 5 Oxoheptyl Guanidine N Boc

Reactivity Profile of the Boc-Protected Guanidine (B92328) Moiety

The tert-butoxycarbonyl (Boc) group is a widely utilized protecting group for amines and guanidines in organic synthesis due to its stability under a variety of reaction conditions. researchgate.netorganic-chemistry.org The N'-Boc protection on the guanidine moiety of N-(4-Amino-5-oxoheptyl)guanidine significantly influences its reactivity.

The electron-withdrawing nature of the Boc group decreases the basicity and nucleophilicity of the guanidine unit. This protective feature is crucial during synthetic sequences where the highly basic nature of a free guanidine might interfere with other desired transformations. nih.gov The stability of the Boc-protected guanidine allows for selective modifications at other positions of the molecule.

Research on similar Boc-protected guanidines has shown them to be stable towards many nucleophiles and bases. organic-chemistry.org However, the reactivity of the N-Boc group itself can be exploited under certain conditions. For instance, the -NH moiety of a Boc-carbamate can be deprotonated by strong bases, which can lead to the formation of an isocyanate intermediate through the elimination of the t-BuO⁻ group. researchgate.net

Table 1: General Reactivity of Boc-Protected Guanidines

| Reagent/Condition | Expected Outcome for N'-Boc-guanidine | Reference |

|---|---|---|

| Strong Bases (e.g., BuLi) | Potential for deprotonation and rearrangement | researchgate.net |

| Nucleophiles (e.g., amines, alcohols) | Generally stable, no reaction | organic-chemistry.org |

| Catalytic Hydrogenation | Stable | researchgate.net |

| Mild Acidic Conditions | Stable | organic-chemistry.org |

Transformations Involving the Amino and Oxo Functionalities

With the guanidine group protected, the secondary amine and the oxo group become the primary sites for chemical transformations.

The secondary amino group can undergo a variety of reactions, including alkylation, acylation, and sulfonylation, to introduce new substituents. These reactions would typically proceed under standard conditions, with the choice of base and solvent being critical to avoid any potential side reactions.

The oxo functionality, a ketone, is susceptible to a wide range of nucleophilic additions and reductions. For example, it can be reduced to a secondary alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). It can also react with Grignard reagents or organolithium compounds to form tertiary alcohols, thereby extending the carbon skeleton. The ketone can also participate in reductive amination reactions, providing a route to further functionalize the molecule at this position.

The interplay between the amino and oxo groups can also lead to intramolecular reactions, such as the formation of cyclic imines or enamines under specific conditions, although this would depend on the stereochemical and conformational preferences of the molecule.

Table 2: Potential Transformations of the Amino and Oxo Groups

| Functional Group | Reagent/Condition | Potential Product |

|---|---|---|

| Secondary Amine | Acyl chloride, base | N-acylated derivative |

| Secondary Amine | Alkyl halide, base | N-alkylated derivative |

| Oxo (Ketone) | NaBH₄, MeOH | Secondary alcohol derivative |

| Oxo (Ketone) | R-MgBr, then H₃O⁺ | Tertiary alcohol derivative |

Strategic Deprotection of the N'-Boc Group and Subsequent Reactivity

The removal of the N'-Boc group is a critical step to unmask the highly basic guanidine functionality. This deprotection is most commonly achieved under acidic conditions. organic-chemistry.org

A common method for Boc deprotection is the use of strong acids such as trifluoroacetic acid (TFA), often in a solvent like dichloromethane (DCM). reddit.com Other acidic reagents, such as hydrogen chloride (HCl) in dioxane or methanol, can also be effective. reddit.com The choice of deprotection conditions is crucial to avoid undesired side reactions, especially if other acid-sensitive functional groups are present in the molecule. reddit.com In some cases, thermal deprotection by heating in specific solvents like hexafluoroisopropanol (HFIP) can also be employed. researchgate.net

Once deprotected, the free guanidine group exhibits its characteristic high basicity and nucleophilicity. This allows it to participate in a variety of reactions, including salt formation with acids and coordination to metal ions. The guanidinium (B1211019) cation, formed upon protonation, can engage in hydrogen bonding and electrostatic interactions, which is a key feature in the biological activity of many guanidine-containing compounds. nih.gov

Table 3: Common N'-Boc Deprotection Methods

| Reagent/Condition | Solvent | Typical Reaction Time | Reference |

|---|---|---|---|

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 1-4 hours | reddit.com |

| HCl (4M) | Dioxane | 1-2 hours | reddit.com |

| Heating | Hexafluoroisopropanol (HFIP) | Several hours | researchgate.net |

Derivatization and Scaffold Modification Studies

Following the selective deprotection of the functional groups, the N-(4-Amino-5-oxoheptyl)guanidine scaffold can be further modified to create a library of derivatives. The guanidine group is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with biological targets through hydrogen bonding and charge pairing. nih.gov

Derivatization can be targeted at the newly freed guanidine group, the secondary amine, or the hydroxyl group if the ketone was previously reduced. For example, the guanidine can be further acylated or sulfonylated, though these reactions can be challenging due to its high basicity. The secondary amine provides a convenient handle for introducing a wide range of substituents through reductive amination or amide bond formation.

These modifications allow for a systematic exploration of the structure-activity relationship (SAR) of this molecular scaffold. By altering the substituents at different positions, it is possible to fine-tune the molecule's properties, such as its polarity, size, and ability to interact with biological targets. The development of novel guanidine derivatives is an active area of research for applications in various fields, including the development of new therapeutic agents. nih.gov

Applications in Biosynthetic and Chemical Biology Research

Role as a Biosynthetic Intermediate in Saxitoxin (B1146349) Gene Cluster Investigations

The biosynthesis of saxitoxin, a potent voltage-gated sodium channel blocker, is a complex process orchestrated by a dedicated gene cluster (sxt). nih.gov Understanding the function of the enzymes encoded by these genes is a significant area of research. In this context, N-(4-Amino-5-oxoheptyl)guanidine N'-Boc serves as a crucial synthetic intermediate that mimics proposed, naturally occurring precursors in the saxitoxin pathway. nih.gov

Researchers utilize this N'-Boc protected compound to probe the substrate specificity and catalytic activity of key enzymes within the saxitoxin biosynthetic machinery. The Boc (tert-butoxycarbonyl) protecting group is instrumental in synthetic chemistry as it prevents unwanted side reactions of the highly reactive guanidino group, allowing for controlled chemical manipulations. organic-chemistry.orgnih.gov Once the desired molecular backbone is constructed, the Boc group can be removed under specific conditions to yield the unprotected, biologically relevant intermediate for enzymatic assays.

By synthesizing and introducing molecules derived from N-(4-Amino-5-oxoheptyl)guanidine N'-Boc to in vitro enzymatic reactions containing specific Sxt proteins, researchers can identify the substrates for these enzymes and characterize their catalytic functions. This approach has been pivotal in piecing together the step-by-step assembly of the intricate tricyclic core of saxitoxin.

Table 1: Key Enzymes in the Saxitoxin Biosynthetic Pathway Investigated Using Synthetic Intermediates

| Enzyme | Gene | Proposed Function | Role of Synthetic Intermediates |

| SxtA | sxtA | Polyketide synthase-like enzyme, initiates biosynthesis | Mimicking the initial condensation products |

| SxtG | sxtG | Amidinotransferase | Probing the transfer of the amidino group |

| SxtN | sxtN | N-sulfotransferase | Investigating the sulfonation of saxitoxin analogues nih.gov |

| SxtDIOX | sxtDIOX | C-11 dioxygenase | Studying the oxidation at the C-11 position nih.gov |

Integration into Synthetic Pathways for Analogues and Probes

The development of saxitoxin analogues and molecular probes is essential for studying the structure and function of its biological target, the voltage-gated sodium channel (NaV). nih.gov N-(4-Amino-5-oxoheptyl)guanidine N'-Boc represents a key building block in the chemical synthesis of these valuable research tools. The compound's structure contains the core elements necessary for building the guanidinium-containing rings of saxitoxin. researchgate.netnih.gov

The synthetic utility of N-(4-Amino-5-oxoheptyl)guanidine N'-Boc lies in its adaptability. The ketone and amine functionalities can be chemically modified to introduce various reporter groups, such as fluorescent tags, photoaffinity labels, or biotin (B1667282) moieties. These modifications allow for the visualization and tracking of the saxitoxin analogue as it interacts with sodium channels in biological preparations.

Furthermore, the Boc-protected guanidino group enables controlled and regioselective chemical reactions during the synthesis of complex analogues. organic-chemistry.org This level of control is critical for creating a library of saxitoxin derivatives with systematic structural variations. By studying how these variations affect the binding affinity and inhibitory activity of the analogues, researchers can map the pharmacophore of saxitoxin and gain insights into the molecular basis of its interaction with NaV channels.

Table 2: Examples of Modifications Incorporated into Saxitoxin Analogues via Synthetic Intermediates

| Modification | Purpose | Example of Use |

| Fluorescent Dyes | Visualization of binding to sodium channels | Confocal microscopy imaging |

| Photoaffinity Labels | Covalent labeling of the binding site | Identification of interacting amino acid residues |

| Biotinylation | Affinity purification of the receptor | Isolation of sodium channel protein complexes |

| Isotopic Labeling | Mechanistic studies and metabolic tracing | NMR spectroscopy and mass spectrometry |

Elucidation of Biosynthetic Pathways and Mechanistic Studies

The precise sequence of chemical reactions that lead to the formation of saxitoxin in nature is a subject of ongoing investigation. mdpi.comresearchgate.net Synthetic intermediates, such as N-(4-Amino-5-oxoheptyl)guanidine N'-Boc, play a pivotal role in these mechanistic studies. By synthesizing proposed intermediates in the saxitoxin pathway, researchers can test their biological relevance. nih.govchemistryviews.org

One powerful technique involves the use of isotopically labeled versions of these synthetic intermediates. For instance, incorporating stable isotopes like ¹³C or ¹⁵N into the structure of N-(4-Amino-5-oxoheptyl)guanidine N'-Boc allows researchers to trace the metabolic fate of the molecule when it is introduced to saxitoxin-producing organisms or cell-free extracts. nih.gov By using techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, scientists can follow the incorporation of the isotopic labels into the final saxitoxin molecule, thereby confirming the proposed biosynthetic route.

These studies not only validate the predicted biosynthetic pathway but also provide insights into the reaction mechanisms of the individual enzymatic steps. The use of a protected intermediate like N-(4-Amino-5-oxoheptyl)guanidine N'-Boc is advantageous as it can be purified to a high degree and its chemical stability ensures that the observed transformations are indeed the result of enzymatic activity.

Development of Research Tools for Biological Systems (Non-Clinical Focus)

Beyond the direct study of saxitoxin and its biosynthesis, derivatives of N-(4-Amino-5-oxoheptyl)guanidine N'-Boc are being developed as versatile research tools for probing a variety of biological systems, with a focus on non-clinical applications. The guanidinium (B1211019) group is a common motif in many biologically active molecules and plays a crucial role in molecular recognition and binding events. organic-chemistry.org

By incorporating the N-(4-Amino-5-oxoheptyl)guanidine N'-Boc scaffold into novel molecular architectures, researchers can create customized probes to study other biological targets that recognize guanidinium-containing ligands. nbinno.comchemimpex.com For example, these probes could be designed to interact with specific enzymes, receptors, or ion channels that are not related to the toxic effects of saxitoxin.

The Boc protecting group in N-(4-Amino-5-oxoheptyl)guanidine N'-Boc provides a convenient handle for solid-phase synthesis, enabling the rapid generation of libraries of diverse compounds. nih.gov These libraries can then be screened for activity against various biological targets, potentially leading to the discovery of new molecular tools for basic research in areas such as neuroscience, cell signaling, and enzymology.

Advanced Analytical and Structural Elucidation Techniques for N 4 Amino 5 Oxoheptyl Guanidine N Boc and Its Derivatives

Application of High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is the most powerful tool for determining the precise molecular structure of organic compounds in solution. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HSQC, HMBC) experiments are employed to unambiguously assign all proton and carbon signals and establish connectivity within the N-(4-Amino-5-oxoheptyl)guanidine N'-Boc molecule.

The ¹H NMR spectrum provides information on the chemical environment and neighboring protons for each hydrogen atom. The N'-Boc protecting group is readily identified by a characteristic sharp singlet for the nine equivalent protons of the tert-butyl group, typically appearing in the upfield region around 1.4-1.5 ppm. The protons of the alkyl chain exhibit predictable multiplicities based on their neighbors: the ethyl group of the heptyl chain presents as a triplet and a quartet, while the propyl linker between the guanidine (B92328) and the chiral center shows complex multiplets. The methine proton at the C4 position, being adjacent to both a carbonyl and an amino group, is expected to resonate in the downfield region. The various N-H protons (from the amine and guanidine groups) often appear as broad signals whose chemical shifts can be concentration and solvent dependent.

The ¹³C NMR spectrum reveals the chemical environment of each carbon atom. The carbonyl carbons of the ketone and the Boc group are the most downfield, typically appearing around 210 ppm and 150-160 ppm, respectively. The carbon of the guanidinium (B1211019) group (C=N) also resonates in the downfield region. The carbons of the tert-butyl group and the alkyl chain appear at characteristic upfield chemical shifts.

Predicted ¹H NMR Spectral Data for N-(4-Amino-5-oxoheptyl)guanidine N'-Boc Data predicted based on analogous structures and standard chemical shift values.

| Position | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |

|---|---|---|---|---|

| -C(CH₃)₃ (Boc) | ~1.48 | s (singlet) | - | 9H |

| -CH₂-CH₃ (C7) | ~1.05 | t (triplet) | ~7.4 | 3H |

| -CH₂-CH₂-CH₂- (C2) | ~1.65 | m (multiplet) | - | 2H |

| -CH₂-CH₂-CH₂- (C3) | ~1.80 | m (multiplet) | - | 2H |

| -CH₂-CH₃ (C6) | ~2.45 | q (quartet) | ~7.4 | 2H |

| -CH₂-N- (C1) | ~3.25 | t (triplet) | ~6.8 | 2H |

| -CH(NH₂)- (C4) | ~4.10 | m (multiplet) | - | 1H |

| -NH₂ | Variable (broad) | br s | - | 2H |

| Guanidine N-H | Variable (broad) | br s | - | 3H |

Predicted ¹³C NMR Spectral Data for N-(4-Amino-5-oxoheptyl)guanidine N'-Boc Data predicted based on analogous structures and standard chemical shift values.

| Position | Predicted Chemical Shift (ppm) |

|---|---|

| -CH₂-CH₃ (C7) | ~8.0 |

| -CH₂-CH₂-CH₂- (C2) | ~25.0 |

| -C(CH₃)₃ (Boc) | ~28.5 |

| -CH₂-CH₂-CH₂- (C3) | ~30.0 |

| -CH₂-CH₃ (C6) | ~36.0 |

| -CH₂-N- (C1) | ~40.0 |

| -CH(NH₂)- (C4) | ~60.0 |

| -C(CH₃)₃ (Boc) | ~80.0 |

| -N-C(=O)-O- (Boc) | ~155.0 |

| -N-C(=N)-N- (Guanidine) | ~158.0 |

| -C=O (Ketone, C5) | ~211.0 |

Mass Spectrometry Approaches for Molecular Characterization

Mass spectrometry (MS) is essential for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis. High-resolution mass spectrometry (HRMS), often coupled with electrospray ionization (ESI), is used to determine the accurate mass of the molecular ion, which allows for the unambiguous confirmation of the elemental formula.

For N-(4-Amino-5-oxoheptyl)guanidine N'-Boc, the protonated molecule [M+H]⁺ would be the primary ion observed in positive-ion ESI-MS. The tert-butoxycarbonyl (Boc) group is known to be labile under MS conditions and exhibits characteristic fragmentation patterns. doaj.org Common losses include the neutral loss of isobutylene (B52900) (C₄H₈, 56 Da) or the complete loss of the Boc group (C₅H₈O₂, 100 Da). doaj.orgniscpr.res.in Another significant fragmentation pathway for ketones is alpha-cleavage, which involves the breaking of the C-C bond adjacent to the carbonyl group. libretexts.org In this case, cleavage between C4-C5 or C5-C6 would lead to characteristic fragment ions.

Key Predicted Ions in the ESI-MS Spectrum of N-(4-Amino-5-oxoheptyl)guanidine N'-Boc

| Ion | Description | Predicted m/z |

|---|---|---|

| [M+H]⁺ | Protonated Molecular Ion | 316.25 |

| [M - C₄H₈ + H]⁺ | Loss of isobutylene from Boc group | 260.19 |

| [M - C₅H₈O₂ + H]⁺ | Loss of Boc group | 216.18 |

| Alpha-cleavage (C4-C5) | Loss of ethyl ketone radical, fragment containing guanidine | 243.20 |

| Alpha-cleavage (C5-C6) | Loss of ethyl radical, fragment containing guanidine | 287.22 |

Vibrational Spectroscopy (e.g., IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule. These techniques are complementary and are used to confirm the presence of the key structural motifs in N-(4-Amino-5-oxoheptyl)guanidine N'-Boc.

The IR spectrum is expected to show strong absorption bands for the various stretching and bending vibrations. A very strong and sharp peak around 1710 cm⁻¹ is characteristic of the ketone C=O stretch. libretexts.org The carbamate (B1207046) C=O of the Boc group will likely appear at a slightly lower wavenumber, around 1690 cm⁻¹. The N-H stretching vibrations of the primary amine and the guanidine group will appear as broad bands in the 3200-3400 cm⁻¹ region. The C=N stretch of the guanidine moiety typically results in a strong absorption around 1650 cm⁻¹.

Raman spectroscopy is particularly sensitive to symmetric vibrations and non-polar bonds. It would be useful for observing the C-C backbone vibrations and could provide a clearer signal for the C=N symmetric stretch of the guanidinium group, which can sometimes overlap with other peaks in the IR spectrum.

Characteristic Vibrational Frequencies for N-(4-Amino-5-oxoheptyl)guanidine N'-Boc

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Typical Intensity (IR) |

|---|---|---|---|

| N-H stretch | Amine, Guanidine | 3200-3400 | Medium-Strong, Broad |

| C-H stretch | Alkyl | 2850-2960 | Medium-Strong |

| C=O stretch | Ketone | ~1710 | Strong |

| C=O stretch | Boc Carbamate | ~1690 | Strong |

| C=N stretch | Guanidine | ~1650 | Strong |

| N-H bend | Amine, Guanidine | 1550-1650 | Medium |

| C-N stretch | Amine, Guanidine | 1000-1250 | Medium |

Chiroptical Methods for Stereochemical Assignment (If applicable)

The presence of a stereocenter at the C4 position (the carbon atom bearing the amino group) makes N-(4-Amino-5-oxoheptyl)guanidine N'-Boc a chiral molecule. Therefore, chiroptical methods are applicable and necessary for the assignment of its absolute configuration (R or S).

Electronic Circular Dichroism (ECD) is a key technique used for this purpose. ECD measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. The ketone chromophore within the molecule provides a useful electronic transition (n → π*) that typically occurs around 280-300 nm. This transition is sensitive to the stereochemical environment, giving rise to a characteristic ECD signal known as a Cotton effect.

The sign and magnitude of the Cotton effect can be correlated to the absolute configuration of the stereocenter. The Octant Rule, an empirical rule, can be applied to predict the sign of the Cotton effect based on the spatial arrangement of substituents in the three-dimensional space around the carbonyl group. By comparing the experimentally measured ECD spectrum with predictions from the Octant Rule or, more reliably, with quantum chemical calculations, the absolute stereochemistry of the C4 center can be determined. rsc.orgacs.org

Computational Approaches to Spectroscopic Data Interpretation

Computational chemistry, particularly using Density Functional Theory (DFT), serves as a powerful predictive and corroborative tool in structural elucidation. researchgate.netsemanticscholar.org By calculating the properties of a proposed structure in silico, a direct comparison can be made with experimental data, providing a high level of confidence in the structural assignment.

For N-(4-Amino-5-oxoheptyl)guanidine N'-Boc, DFT calculations can be used to:

Optimize Molecular Geometry: Determine the lowest energy conformation(s) of the molecule.

Predict NMR Spectra: Calculate ¹H and ¹³C chemical shifts using methods like the Gauge-Including Atomic Orbital (GIAO) approach. These predicted shifts can be correlated with experimental values to confirm assignments. nih.gov

Simulate Vibrational Spectra: Compute the IR and Raman vibrational frequencies and intensities. This aids in the assignment of complex spectra where bands may overlap. researchgate.net

Predict Chiroptical Properties: Calculate the ECD spectrum for a specific enantiomer (e.g., the R-enantiomer). Comparing the sign and shape of the calculated spectrum with the experimental one provides a reliable method for assigning the absolute configuration, often superseding empirical rules.

The synergy between experimental spectroscopic data and computational predictions provides a robust and comprehensive framework for the complete and unambiguous structural characterization of N-(4-Amino-5-oxoheptyl)guanidine N'-Boc.

Computational and Theoretical Investigations of N 4 Amino 5 Oxoheptyl Guanidine N Boc

Molecular Modeling and Conformational Analysis

The study of a molecule's three-dimensional structure is fundamental to understanding its chemical properties. For a flexible molecule like N-(4-Amino-5-oxoheptyl)guanidine N'-Boc, conformational analysis is crucial for identifying the most stable, low-energy arrangements of its atoms. chemistrysteps.com This process typically involves an exploration of the potential energy surface of the molecule.

Molecular mechanics (MM) methods, utilizing force fields such as AMBER or MMFF, are commonly the first step in this exploration due to their computational efficiency. These methods allow for rapid scanning of the numerous rotatable bonds in the heptyl chain and around the guanidine (B92328) group. A systematic or stochastic conformational search can identify a wide range of possible conformers.

Following this initial search, more accurate but computationally intensive methods are employed. Molecular dynamics (MD) simulations provide a dynamic view of the molecule's behavior over time, showing how it transitions between different conformations in a simulated solvent environment. nih.govmdpi.com This approach is particularly valuable for flexible peptides and other linear molecules, as it can reveal the influence of solvent on conformational preference and identify potential intramolecular hydrogen bonds that stabilize certain shapes. nih.govplos.org Quantum mechanics (QM) calculations, often using Density Functional Theory (DFT), can then be used to optimize the geometries and calculate the relative energies of the most promising low-energy conformers identified by MM and MD methods.

Key areas of focus in the conformational analysis of N-(4-Amino-5-oxoheptyl)guanidine N'-Boc would include the dihedral angles along the heptyl chain, the orientation of the N'-Boc group relative to the guanidine plane, and the potential for hydrogen bonding between the amino group, the keto group, and the guanidine moiety.

Table 1: Illustrative Conformational Analysis Data for Key Dihedral Angles This table presents hypothetical data to illustrate the typical output of a conformational analysis study.

| Dihedral Angle | Low-Energy Conformer 1 (°) | Low-Energy Conformer 2 (°) | Relative Energy (kcal/mol) |

| C3-C4-C5-C6 | -175.8 (anti) | 65.2 (gauche) | 0.00 |

| C4-N-C(NH)-N'-Boc | 179.5 (trans) | 5.1 (cis) | 1.25 |

| H₂N-C4-C5=O | -60.1 | 178.9 | 0.85 |

Quantum Chemical Calculations on Reaction Mechanisms

Quantum chemical calculations are indispensable for elucidating the mechanisms of chemical reactions, providing detailed information about transition states and reaction energy profiles. nih.gov For N-(4-Amino-5-oxoheptyl)guanidine N'-Boc, several potential reactions could be investigated, including tautomerization, hydrolysis, and intramolecular cyclization.

DFT methods, such as B3LYP or M06-2X, are widely used to map out potential energy surfaces for reactions. nih.gov Calculations can determine the relative stabilities of different tautomers of the N'-Boc guanidine group. acs.org The guanidine functional group is known for its complex tautomeric equilibria, which can be significantly influenced by substitution and the surrounding environment. nih.govacs.org

Furthermore, these methods can model reaction pathways, for instance, the mechanism of intramolecular cyclization involving the primary amine and the ketone, or the hydrolysis of the Boc protecting group. By locating the transition state structures and calculating the activation energies, researchers can predict the feasibility of a proposed reaction pathway under specific conditions. aip.org The inclusion of a solvent model, such as the Polarizable Continuum Model (PCM), is often crucial for obtaining results that are relevant to solution-phase chemistry. nih.gov

Table 2: Illustrative Quantum Chemical Calculation Data for a Hypothetical Reaction This table presents hypothetical data for an intramolecular cyclization reaction to demonstrate typical computational outputs.

| Reaction Step | Method/Basis Set | ΔG (kcal/mol) | Activation Energy (Ea) (kcal/mol) |

| Reactant → Transition State 1 | B3LYP/6-311+G(d,p) | +25.4 | 25.4 |

| Transition State 1 → Intermediate | B3LYP/6-311+G(d,p) | -15.2 | - |

| Intermediate → Product | B3LYP/6-311+G(d,p) | -5.8 | 12.1 |

Binding Mode Predictions for Interactions with Research Targets (excluding human clinical targets)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second, typically a larger receptor protein. nih.govnih.gov For N-(4-Amino-5-oxoheptyl)guanidine N'-Boc, docking studies could predict its binding mode within the active site of various non-human research targets, such as enzymes from microorganisms or agricultural pests.

The process involves preparing the 3D structures of both the ligand (the compound) and the target protein. The protonation state of the guanidine group is a critical parameter; at physiological pH, it is expected to be protonated, forming a guanidinium (B1211019) cation. This positively charged group is well-known to form strong, charge-assisted hydrogen bonds (salt bridges) with negatively charged residues like aspartate or glutamate (B1630785) in a binding pocket. nih.govoup.comresearchgate.net

Docking algorithms would explore various poses of the flexible ligand within the binding site, scoring them based on factors like electrostatic interactions, hydrogen bonding, and van der Waals forces. The carbonyl oxygen, the primary amine, and the NH groups of the guanidine moiety all represent potential hydrogen bond donors or acceptors. researchgate.net The flexible heptyl chain allows the molecule to adapt its conformation to fit the topology of the binding site. The results can highlight key interactions and guide the design of analogs with potentially improved binding affinity.

Table 3: Illustrative Binding Mode Prediction Data This table presents hypothetical results from a docking simulation of the compound with a research target enzyme.

| Parameter | Predicted Binding Pose 1 | Predicted Binding Pose 2 |

| Docking Score (kcal/mol) | -8.5 | -7.9 |

| Key Hydrogen Bonds | Guanidinium with ASP-121; Amine with GLU-88 | Guanidinium with GLU-88; Carbonyl with SER-45 |

| Key Residues in Binding Pocket | ASP-121, GLU-88, PHE-42, LEU-91 | GLU-88, SER-45, TYR-123, VAL-89 |

Structure-Activity Relationship (SAR) Studies in a Chemical Context (non-biological activity)

Computational methods can be used to establish quantitative structure-activity relationships (QSAR) that correlate structural features of molecules with their chemical properties or activities, independent of a biological context. protoqsar.comnih.govnih.gov For N-(4-Amino-5-oxoheptyl)guanidine N'-Boc and its hypothetical analogs, computational SAR could be used to explore how structural modifications affect chemical properties like basicity (pKa), nucleophilicity, or reactivity.

This process involves creating a library of virtual analogs by modifying specific parts of the parent molecule, for example, by changing the length of the alkyl chain, substituting the Boc group, or altering the position of the keto and amino groups. For each analog, a set of molecular descriptors would be calculated using QM or other methods. These descriptors can be electronic (e.g., partial charges, dipole moment, energies of frontier molecular orbitals like HOMO and LUMO), steric (e.g., molecular volume), or topological. protoqsar.com

Statistical methods are then used to build a mathematical model that links these descriptors to a specific chemical property. nih.gov For instance, a model could predict the pKa of the guanidine group based on the electronic effects of different substituents. Such models can rationalize observed chemical trends and predict the properties of new, unsynthesized compounds. acs.org

Table 4: Illustrative Data for a Chemical SAR Study This table presents hypothetical data correlating a calculated molecular descriptor with a chemical property (e.g., pKa) for a series of analogs.

| Analog (Modification) | Calculated Descriptor (e.g., HOMO Energy, eV) | Predicted Chemical Property (e.g., pKa) |

| Parent Compound | -6.21 | 12.5 |

| N'-Methyl substitution | -6.15 | 12.8 |

| N'-Trifluoroacetyl substitution | -6.89 | 9.8 |

| Hexyl chain instead of heptyl | -6.23 | 12.4 |

Future Perspectives and Emerging Research Directions

Innovations in Sustainable Synthesis of Complex Guanidine (B92328) Structures

The synthesis of complex molecules containing the guanidine functional group often involves multi-step processes and the use of hazardous reagents. organic-chemistry.org The development of sustainable and "green" synthetic methods is a paramount goal in modern chemistry. For structures like N-(4-Amino-5-oxoheptyl)guanidine N'-Boc, future research is anticipated to focus on several key areas:

Catalytic Guanylation: Moving away from stoichiometric reagents towards catalytic methods for the introduction of the guanidine group is a primary objective. This includes the development of novel transition-metal or organocatalysts that can facilitate the guanylation of primary amines with high efficiency and selectivity under mild conditions. umz.ac.ir

Atom Economy: Synthetic strategies that maximize the incorporation of atoms from reactants into the final product are being prioritized. One-pot reactions and tandem processes that reduce the number of isolation and purification steps are central to this approach.

Benign Solvents: The replacement of traditional volatile organic solvents with greener alternatives, such as water, supercritical fluids, or bio-derived solvents, is another critical area of innovation.

| Research Direction | Key Objectives | Potential Impact |

| Catalytic Methods | Develop novel catalysts (organo- or metal-based) for efficient guanylation. | Reduced waste, milder reaction conditions, improved yields. |

| Atom Economy | Design one-pot and tandem reaction sequences. | Fewer synthetic steps, less solvent usage, lower costs. |

| Renewable Feedstocks | Utilize bio-derived starting materials for the carbon backbone. | Reduced reliance on petrochemicals, improved sustainability. |

| Green Solvents | Employ water or other environmentally benign solvent systems. | Minimized environmental impact and improved process safety. |

Expanding the Scope of Biosynthetic Research Utilizing N-(4-Amino-5-oxoheptyl)guanidine N'-Boc

The unprotected form of this compound is a confirmed intermediate in the saxitoxin (B1146349) (STX) biosynthetic pathway. nih.govasm.orgnih.gov The N'-Boc derivative is an invaluable tool for elucidating the finer details of this complex process. Future research directions include:

Enzyme-Substrate Interaction Studies: Synthesizing isotopically labeled N-(4-Amino-5-oxoheptyl)guanidine N'-Boc would allow researchers to trace its metabolic fate within the saxitoxin pathway. The Boc group allows for controlled introduction into in vitro enzymatic assays, helping to identify and characterize the specific enzymes that process this intermediate.

Pathway Elucidation: By using the N'-Boc compound as a stable precursor, researchers can generate sufficient quantities of the natural intermediate to probe the subsequent steps in the STX gene cluster. nih.govnih.gov This can help to confirm the functions of downstream enzymes and identify any previously unknown intermediates.

Mutasynthesis and Analogue Generation: Introducing N-(4-Amino-5-oxoheptyl)guanidine N'-Boc, or structurally similar synthetic analogues, to mutant strains of STX-producing organisms (where the early part of the pathway is disabled) could lead to the production of novel saxitoxin analogues. These new compounds could have unique pharmacological properties and serve as valuable molecular probes.

Application in Novel Chemical Methodologies and Catalyst Development

The unique structural features of N-(4-Amino-5-oxoheptyl)guanidine N'-Boc, namely the protected guanidine group and the keto-amine functionality, make it an interesting candidate for the development of new chemical tools.

Ligand Development: The molecule could serve as a scaffold for the synthesis of novel ligands for transition metal catalysis. The multiple nitrogen and oxygen atoms provide potential coordination sites for metal ions, and the alkyl chain can be modified to tune the steric and electronic properties of the resulting metal complex.

| Potential Application | Rationale | Example Reactions |

| Asymmetric Organocatalysis | Chiral scaffold with hydrogen-bond donor/acceptor sites. | Aldol reactions, Michael additions, Mannich reactions. |

| Ligand Synthesis | Multiple heteroatom coordination sites (N, O). | Cross-coupling reactions, hydrogenation, oxidation. |

Interdisciplinary Research at the Interface of Synthetic Chemistry and Chemical Biology

The dual identity of N-(4-Amino-5-oxoheptyl)guanidine N'-Boc as a synthetic construct of a biological molecule places it at the nexus of chemistry and biology. Future interdisciplinary research will likely leverage this relationship.

Chemical Probes: The compound can be functionalized with fluorescent tags, biotin (B1667282), or photo-crosslinking groups. These modified probes would enable researchers to perform pull-down assays to identify the enzymes and other proteins that interact with the saxitoxin intermediates within the cell.

Biosensor Development: By immobilizing N-(4-Amino-5-oxoheptyl)guanidine N'-Boc or its derivatives onto a solid support, it may be possible to develop affinity-based biosensors for the detection of enzymes involved in saxitoxin biosynthesis or for screening for inhibitors of these enzymes.

Structure-Activity Relationship Studies: The synthesis of a library of analogues based on the N-(4-Amino-5-oxoheptyl)guanidine N'-Boc scaffold, followed by biological evaluation, can provide insights into the structural requirements for substrate recognition by the enzymes in the saxitoxin pathway. This knowledge is crucial for understanding the fundamental biology of toxin production and for the potential development of pathway inhibitors.

Q & A

Q. What are the recommended safety protocols for handling N-(4-Amino-5-oxoheptyl)guanidine N'-Boc in laboratory settings?

- Methodological Answer : Follow general safety measures outlined for structurally similar N-Boc-protected compounds. Use personal protective equipment (PPE), including gloves, lab coats, and safety goggles. Avoid inhalation of dust or vapors; work in a fume hood. In case of skin contact, wash thoroughly with water for 15 minutes. Store in a tightly sealed container at room temperature in a dry, well-ventilated area. Note that thermal decomposition may release hazardous gases like carbon monoxide or nitrogen oxides .

Q. How is N-(4-Amino-5-oxoheptyl)guanidine N'-Boc synthesized, and what purification techniques are effective?

- Methodological Answer : Synthesis typically involves sequential protection of the guanidine and amine groups. For example, the N-Boc group can be introduced using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions (e.g., NaHCO₃ in THF). Purification often employs column chromatography (silica gel, eluting with gradients of ethyl acetate/hexane) or recrystallization from ethanol/water mixtures. Purity validation requires HPLC or LC-MS, with retention times compared to standards .

Q. What analytical methods are used to confirm the structural integrity of N-(4-Amino-5-oxoheptyl)guanidine N'-Boc?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is critical for confirming the Boc-protection site and backbone structure. Key signals include the tert-butyl group (δ ~1.4 ppm in ¹H NMR) and carbonyl resonances (δ ~155-160 ppm in ¹³C NMR). Mass spectrometry (ESI or MALDI-TOF) confirms molecular weight. Infrared (IR) spectroscopy verifies the presence of carbonyl (C=O, ~1700 cm⁻¹) and guanidine groups .

Advanced Research Questions

Q. How do reaction conditions (pH, temperature) affect the stability of N-(4-Amino-5-oxoheptyl)guanidine N'-Boc during coupling reactions?

- Methodological Answer : The Boc group is stable under mildly acidic to neutral conditions but cleaved by strong acids (e.g., TFA) or prolonged exposure to bases. For coupling reactions (e.g., peptide synthesis), maintain pH 7–8 and temperatures below 30°C to prevent premature deprotection. Monitor reaction progress via TLC or in situ FTIR to detect undesired degradation .

Q. What strategies resolve contradictions in reported solubility data for N-Boc-protected guanidine derivatives?

- Methodological Answer : Solubility discrepancies often arise from crystallinity or hydrate formation. Use polarized light microscopy or X-ray diffraction (XRD) to assess polymorphic states. For improved solubility, co-solvent systems (e.g., DMSO/water) or salt formation (e.g., hydrochloride salts) can be explored. Compare data across multiple solvents (e.g., DCM, THF, acetonitrile) under controlled humidity .

Q. How can researchers optimize Boc deprotection to minimize side reactions in downstream applications?

- Methodological Answer : Use trifluoroacetic acid (TFA) in dichloromethane (DCM) for efficient Boc removal. Add scavengers like triisopropylsilane (TIS) to quench reactive intermediates. For acid-sensitive substrates, employ milder conditions (e.g., HCl in dioxane). Monitor deprotection kinetics via ¹H NMR to balance reaction completeness and side-product formation .

Q. What are the implications of conflicting toxicological data for N-Boc derivatives, and how should researchers mitigate risks?

- Methodological Answer : Limited toxicological data necessitate conservative risk assessment. Assume potential irritancy based on structural analogs (e.g., guanidine derivatives). Conduct in vitro cytotoxicity assays (e.g., MTT on HEK293 cells) before in vivo studies. Implement strict exposure controls (e.g., glove boxes for powder handling) and adhere to ALARA (As Low As Reasonably Achievable) principles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.